molecular formula C8H7FN2 B12826553 6-Fluoro-8-methylimidazo[1,2-a]pyridine

6-Fluoro-8-methylimidazo[1,2-a]pyridine

Cat. No.: B12826553
M. Wt: 150.15 g/mol
InChI Key: OMUMSKPAGOGUEE-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Core as a Privileged Structure in Chemical Biology

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The imidazo[1,2-a]pyridine nucleus is widely recognized as such a scaffold. rsc.orgnih.govresearchgate.net Its prominence is underscored by its presence in several commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine. researchgate.netnih.gov

The structural rigidity of the fused ring system, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of substituents to interact with various biological macromolecules. This inherent versatility has made the imidazo[1,2-a]pyridine scaffold a fertile ground for the discovery of novel therapeutic agents. rsc.orgresearchgate.net

Overview of Research Trajectories for Imidazo[1,2-a]pyridine Derivatives Across Disciplines

The broad biological potential of the imidazo[1,2-a]pyridine core has spurred extensive research across a multitude of therapeutic areas. The derivatization of this scaffold has led to the identification of compounds with a wide array of pharmacological effects.

Key research areas include:

Oncology: A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents. rsc.orgnih.govnih.gov These compounds have been shown to target various signaling pathways implicated in tumorigenesis, including the PI3K/mTOR pathway. nih.govsci-hub.cat For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have demonstrated potent inhibitory activity against PI3Kα and have shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Infectious Diseases: The scaffold has been extensively investigated for its antimicrobial properties. Derivatives have shown potent activity against a range of pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov Notably, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antimycobacterial agents. nih.gov

Central Nervous System (CNS) Disorders: The ability of certain imidazo[1,2-a]pyridine derivatives to modulate GABA-A receptors has led to their investigation for the treatment of neurological and psychiatric conditions. nih.gov Research has explored their potential as antipsychotic agents, building on the known CNS effects of compounds like zolpidem. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of this class of compounds are also an active area of research. nih.gov

The following table provides a summary of the diverse biological activities reported for various substituted imidazo[1,2-a]pyridine derivatives:

Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Biological Activity Target/Mechanism of Action Reference
Anticancer PI3Kα Inhibition nih.gov
Anticancer Apoptosis Induction nih.gov
Antimycobacterial Inhibition of Mycobacterium tuberculosis nih.gov
Antipsychotic-like GABA-A Receptor Modulation nih.gov
Anti-inflammatory Modulation of STAT3/NF-κB/iNOS/COX-2 nih.gov
Antileishmanial Undisclosed nih.gov
Alzheimer's Disease Imaging Beta-amyloid Plaque Ligand nih.govresearchgate.net

Rationale for Focused Academic Inquiry into 6-Fluoro-8-methylimidazo[1,2-a]pyridine and Closely Related Analogues

The specific substitution pattern of this compound suggests a strategic approach to drug design, aiming to optimize the pharmacological properties of the parent scaffold. While direct and extensive research on this exact molecule is not widely published, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies of closely related analogues.

The Role of Fluorine Substitution: The introduction of a fluorine atom at the C6-position is a common strategy in medicinal chemistry. The high electronegativity and small size of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The presence of a fluoro group can lead to enhanced membrane permeability and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Research on fluorinated imidazo[1,2-a]pyridine derivatives has shown that this substitution can lead to potent biological activity. nih.govdrugbank.com For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166), demonstrating the utility of fluorine in mimicking other chemical groups while potentially offering improved properties. researchgate.netnih.gov

The combination of a 6-fluoro and an 8-methyl substituent in "this compound" is therefore a rational design strategy. The academic inquiry into this specific analogue is likely driven by the hypothesis that this particular substitution pattern could lead to a synergistic enhancement of its therapeutic potential, possibly by:

Improving Potency and Selectivity: The electronic effects of the fluorine atom combined with the steric and hydrophobic contributions of the methyl group could lead to a more potent and selective interaction with a specific biological target, such as a protein kinase.

Enhancing Pharmacokinetic Properties: The fluorine atom could improve metabolic stability, while the methyl group might influence solubility and distribution.

The following table illustrates the impact of substitutions at various positions on the imidazo[1,2-a]pyridine core, based on published research on related analogues. This data provides a basis for the focused investigation of compounds like this compound.

Table 2: Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyridine Derivatives
Position of Substitution Substituent Observed Effect on Biological Activity Target Class Reference
6 Iodo High binding affinity to Aβ aggregates Amyloid Imaging nih.gov
6 Varied (multicomponent reaction) Excellent activity against colon cancer cells Anticancer nih.gov
8 Fluoro Physicochemical mimic of imidazo[1,2-a]pyrimidine GABA-A Receptor Modulator researchgate.netnih.gov
8 Carboxamide Potent antimycobacterial activity Antimycobacterial nih.gov
2, 6, 8 Varied Potent PI3Kα inhibition Kinase Inhibitor nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7FN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3

InChI Key

OMUMSKPAGOGUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 8 Methylimidazo 1,2 a Pyridine and Analogues

Classical and Contemporary Synthetic Approaches to Imidazo[1,2-a]pyridines

A multitude of synthetic strategies exist for the construction of the imidazo[1,2-a]pyridine (B132010) nucleus, ranging from classical condensation reactions to modern catalytic systems. rsc.orgresearchgate.net

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin in 1925. bio-conferences.org This reaction involves the initial SN2 reaction where the endocyclic nitrogen of the pyridine (B92270) attacks the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. acs.orgnih.gov

Recent advancements have focused on improving this classical method. For instance, catalyst-free and solvent-free conditions have been developed by reacting 2-aminopyridines with α-bromo/chloroketones at moderate temperatures (e.g., 60ºC), showcasing a greener approach. bio-conferences.org Other variations utilize different carbonyl compounds; for example, refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol (B145695) yields key intermediates for further synthesis. acs.orgnih.gov The reaction's scope has been expanded to include various substituted 2-aminopyridines and a wide range of ketones and aldehydes under different conditions, sometimes employing bases like potassium carbonate or proceeding in high-boiling solvents like DMF. acs.org

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

ReactantsConditionsProduct TypeSource
2-Aminopyridine, α-Bromoacetaldehyde150-200 °C, sealed tubeUnsubstituted Imidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridines, α-Bromo/chloroketones60 °C, catalyst- and solvent-freeSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, BromoacetophenonesK2CO3, DMF, room temperature2-Aryl-imidazo[1,2-a]pyridines acs.orgnih.gov
2-Aminopyridine, Ethyl BromopyruvateEthanol, refluxImidazo[1,2-a]pyridine-2-carboxylate ester acs.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering significant advantages in terms of atom economy and procedural simplicity. acs.org For imidazo[1,2-a]pyridine synthesis, the most prominent MCR is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). researchgate.net This acid-catalyzed, three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. bio-conferences.orgmdpi.combeilstein-journals.orgmdpi.com The reaction proceeds via the formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization to yield a 3-aminoimidazo[1,2-a]pyridine derivative. mdpi.com

Various Lewis and Brønsted acids, such as scandium triflate or ammonium (B1175870) chloride, have been employed as catalysts. sciforum.netbio-conferences.org The GBB-3CR is highly versatile, accommodating a wide range of aldehydes (aromatic, heteroaromatic, aliphatic) and isocyanides, making it a powerful tool for generating diverse libraries of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgmdpi.com Tandem reactions combining the GBB-3CR with other MCRs, like the Ugi reaction, have been developed to create even more complex peptidomimetic structures. beilstein-journals.orgbeilstein-journals.org

Table 2: The Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) and Analogues

ComponentsCatalyst/ConditionsProduct TypeSource
2-Aminopyridine, Aldehyde, IsonitrileScandium triflate, Microwave3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, 3-Formylchromone, IsocyanideAmmonium chloride, EtOH, MicrowaveImidazo[1,2-a]pyridine-chromones sciforum.net
2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalyst2,3-Disubstituted Imidazo[1,2-a]pyridines bio-conferences.org
2-Aminopyridine, 4-(Diphenylamino)benzaldehyde, IsonitrileNH4Cl, 60 °CTriphenylamine-Imidazo[1,2-a]pyridines mdpi.com

Modern synthetic chemistry has introduced sophisticated catalytic systems for imidazo[1,2-a]pyridine synthesis. Transition metal catalysis, particularly with copper (Cu) and palladium (Pd), has enabled novel cyclization and coupling reactions. researchgate.net Copper-catalyzed protocols include three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes, as well as aerobic oxidative cyclizations with ketones. nih.govorganic-chemistry.org Palladium-catalyzed methods have been used in one-pot, three-component reactions to create 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org These metal-catalyzed reactions often proceed under mild conditions and tolerate a wide variety of functional groups. thieme-connect.com

In parallel, metal-free synthetic routes have gained significant attention. nih.gov These methods avoid the cost and potential toxicity of metal catalysts. Examples include iodine-catalyzed oxidative cyclization of 2-aminopyridines with nitroalkenes or ketones. acs.orgnih.gov Electrochemical methods have also emerged, providing an effective and straightforward metal-free protocol for functionalizing the imidazo[1,2-a]pyridine core, such as through C3-sulfonylation. rsc.org Another innovative metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which occurs rapidly in an aqueous medium at ambient temperature. allfordrugs.comrsc.org

Table 3: Examples of Metal-Catalyzed and Metal-Free Syntheses

Method TypeReactantsCatalyst/ReagentConditionsSource
Copper-Catalyzed2-Aminopyridines, AcetophenonesCuIAerobic, oxidative organic-chemistry.org
Palladium-CatalyzedAryl halide, 2-Aminopyridine, NorbornenePd(OAc)2One-pot, three-component organic-chemistry.org
Metal-Free2-Aminopyridines, NitroolefinsFeCl3 (as Lewis acid)Cascade reaction bio-conferences.org
Metal-FreeImidazo[1,2-a]pyridines, Sodium benzenesulfinatesElectrochemicalCross-coupling rsc.org
Metal-FreeN-propargylpyridiniumsNaOHAqueous, ambient temp. allfordrugs.comrsc.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ingentaconnect.com In the synthesis of imidazo[1,2-a]pyridines, these principles have been applied through various strategies. ccspublishing.org.cn One-pot multicomponent reactions, such as the GBB-3CR, are inherently green as they reduce the number of synthetic steps and purification processes. researchgate.netccspublishing.org.cn

The use of environmentally benign solvents like water and ethanol is a key focus. sciforum.net For instance, an efficient NaOH-promoted synthesis of imidazo[1,2-a]pyridines is performed in water at room temperature, offering quantitative yields in minutes. allfordrugs.comrsc.org Microwave-assisted synthesis has also become a popular green technique, as it often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. sciforum.netccspublishing.org.cn Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant step towards sustainable chemical manufacturing. bio-conferences.orgingentaconnect.com

Targeted Synthesis of Halogenated and Alkylated Imidazo[1,2-a]pyridine Derivatives

The synthesis of specifically substituted imidazo[1,2-a]pyridines, such as 6-Fluoro-8-methylimidazo[1,2-a]pyridine, requires regioselective methods for introducing functional groups onto the heterocyclic core.

Introducing fluorine into organic molecules can profoundly alter their chemical and biological properties. For the imidazo[1,2-a]pyridine scaffold, two primary strategies exist for fluorination: direct fluorination of the pre-formed heterocycle or synthesis from a fluorine-containing starting material.

Direct C-H fluorination often targets the C3 position, which is the most nucleophilic carbon on the imidazole ring. researchgate.net A common method involves electrophilic fluorination using reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govresearchgate.net This reaction can be performed in aqueous conditions and provides 3-fluoroimidazo[1,2-a]pyridines in moderate to good yields. nih.govresearchgate.net

To achieve fluorination at specific positions on the pyridine ring, such as the C6 or C8 position, the more common approach is to start with a correspondingly substituted 2-aminopyridine. For example, the synthesis of 6-fluoroimidazo[1,2-a]pyridine (B164572) derivatives can be achieved by using 2-amino-5-fluoropyridine (B1271945) as the starting material. google.com A patented method describes reacting 2-amino-5-fluoropyridine first with N,N-dimethylformamide dimethylacetal and then with ethyl bromoacetate (B1195939) to generate 6-fluoroimidazo-[1,2-a]-pyridine-3-ethyl formate, which can be subsequently hydrolyzed. google.com Similarly, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been synthesized as a bioisosteric replacement for other heterocyclic systems. nih.gov A base-mediated [3 + 3] annulation method has also been developed for synthesizing ring-fluorinated imidazo[1,2-a]pyridines from β-CF₃-1,3-enynes and 1C,3N-dinucleophiles, proceeding through sequential C-F substitutions under metal-free conditions. rsc.org

Table 4: Methods for the Synthesis of Fluorinated Imidazo[1,2-a]pyridines

Starting Material(s)Reagent/MethodProductSource
Imidazo[1,2-a]pyridineSelectfluor, aqueous conditions3-Fluoroimidazo[1,2-a]pyridine nih.govresearchgate.net
2-Amino-5-fluoropyridine, Ethyl bromoacetateMulti-step condensation/cyclization6-Fluoroimidazo[1,2-a]-pyridine-3-ethyl formate google.com
1C,3N-Dinucleophiles, β-CF3-1,3-enynesBase-mediated [3+3] annulationRing-fluorinated imidazo[1,2-a]pyridines rsc.org
Substituted 2-amino-3-fluoropyridineCondensation/cyclization8-Fluoroimidazo[1,2-a]pyridine nih.gov

Strategic Incorporation of Methyl Groups into the Imidazo[1,2-a]pyridine System

The introduction of methyl groups onto the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of many biologically active compounds. The position of the methyl group significantly influences the molecule's properties. For the target compound, this compound, the methyl group is located at the C8 position. The primary strategies for achieving this substitution involve either building the heterocyclic system from a pre-methylated precursor or, less commonly, functionalizing the pre-formed imidazo[1,2-a]pyridine core.

The most direct and widely employed method for synthesizing C8-methylated imidazo[1,2-a]pyridines is through the cyclization of a 2-amino-3-methylpyridine (B33374) intermediate. In this approach, the position of the methyl group is predetermined by its location on the starting pyridine ring. The classical Tschitschibabin reaction, or variations thereof, involves condensing a 2-aminopyridine with an α-halocarbonyl compound. When 2-amino-3-methylpyridine is used as the starting material, the subsequent annulation of the imidazole ring naturally places the methyl group at the C8 position of the resulting bicyclic system. Various synthetic approaches have utilized substituted 2-aminopyridines to create a diverse library of imidazo[1,2-a]pyridine derivatives. nih.govbeilstein-journals.org

For instance, the synthesis of various trisubstituted imidazo[1,2-a]pyridines has been reported, where substituents on the starting aminopyridine ring dictate the final substitution pattern. nih.gov The general applicability of this method is demonstrated in the synthesis of numerous derivatives, such as 8-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde, which starts from 2-amino-3-methylpyridine. sigmaaldrich.com

An alternative, though often more complex, strategy involves the chemical modification of a pre-existing imidazo[1,2-a]pyridine skeleton. This could theoretically be achieved by first installing a different functional group at the C8 position, which can then be converted into a methyl group. One such precursor could be methyl imidazo[1,2-a]pyridine-8-carboxylate. uni.lu This ester could undergo reduction to the corresponding hydroxymethyl group, followed by conversion to a halomethyl group, and subsequent reduction to the desired methyl group. However, this multi-step process is less efficient than the convergent strategy of using a methylated aminopyridine precursor.

The following table summarizes the primary strategies for C8-methylation:

Strategy Description Key Reactants Advantages Limitations
Precursor-Directed Synthesis Cyclization reaction using a 2-aminopyridine already containing a methyl group at the 3-position.2-Amino-3-methylpyridine derivative, α-halocarbonyl compound.High efficiency, excellent regiocontrol.Dependent on the availability of the substituted pyridine starting material.
Post-Cyclization Functionalization Multi-step modification of a functional group (e.g., carboxylate) at the C8 position of a pre-formed imidazo[1,2-a]pyridine ring.Imidazo[1,2-a]pyridine-8-carboxylate, reducing agents.Useful if the methylated precursor is inaccessible.Often involves multiple steps, potentially leading to lower overall yields.

Synthesis of Advanced Intermediates for this compound Construction

The synthesis of this compound is critically dependent on the availability of its key building block, 2-amino-5-fluoro-3-methylpyridine . The standard synthetic route involves the cyclocondensation of this advanced intermediate with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) or a derivative. nih.gov

The synthesis of 2-amino-5-fluoro-3-methylpyridine itself is a multi-step process, as this specific substitution pattern is not commercially common. A plausible and efficient synthetic route can be designed based on established transformations of pyridine rings. One of the most viable strategies involves the functionalization of a more readily available precursor, such as 2-amino-5-fluoropyridine. researchgate.net

A key step in this proposed synthesis is the introduction of a substituent at the C3 position. This can be achieved through iodination. The direct iodination of 2-amino-5-fluoropyridine using iodine and a silver salt catalyst provides 2-amino-5-fluoro-3-iodopyridine (B113054) in good yield. This iodo-substituted intermediate is highly valuable as it sets the stage for introducing the required methyl group via a cross-coupling reaction.

The following table outlines the steps for a proposed synthesis of the key intermediate, 2-amino-5-fluoro-3-methylpyridine:

Step Reaction Starting Material Reagents Product Reference
1Iodination2-Amino-5-fluoropyridineI₂, Silver Sulphate (Ag₂SO₄), Ethanol2-Amino-5-fluoro-3-iodopyridine
2Suzuki Cross-Coupling2-Amino-5-fluoro-3-iodopyridineMethylboronic acid or trimethylboroxine, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)2-Amino-5-fluoro-3-methylpyridine General Method

This two-step sequence represents a robust method for constructing the advanced intermediate. The initial iodination provides a handle for the subsequent palladium-catalyzed Suzuki cross-coupling, a powerful and versatile reaction for forming carbon-carbon bonds. The use of methylboronic acid allows for the direct and selective installation of the methyl group at the C3 position, yielding the target precursor for the final cyclization step.

Once 2-amino-5-fluoro-3-methylpyridine is obtained, the final construction of the imidazo[1,2-a]pyridine core can proceed. This is typically accomplished by reacting the aminopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or ethyl bromopyruvate, in a suitable solvent like ethanol, often with heating. nih.govnih.gov This cyclocondensation reaction furnishes the this compound scaffold.

Exploration of Biological Activities and Mechanisms of Action for 6 Fluoro 8 Methylimidazo 1,2 a Pyridine Derivatives

Antineoplastic and Anticancer Research

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have emerged as promising candidates in oncology, demonstrating potent activity against various cancer types. The strategic placement of a fluorine atom at the 6-position and a methyl group at the 8-position can significantly influence the molecule's pharmacological properties.

Phosphatidylinositol-3-kinase Alpha (PI3Kα) Inhibition Modalities

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. semanticscholar.orgnih.gov Consequently, PI3K inhibitors have become a highly sought-after class of anticancer agents. nih.gov The alpha isoform, PI3Kα, is frequently mutated in tumors, making it a prime target for therapeutic intervention. nih.govnih.gov

Research has identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα. semanticscholar.orgnih.gov The core scaffold serves as a key pharmacodynamic group that can effectively block the growth of cancer cells. nih.gov Optimization of substituents at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring is a key strategy in the design of these inhibitors. semanticscholar.orgnih.gov For instance, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and screened for their activity against PI3Kα, leading to the identification of compounds with nanomolar potency. semanticscholar.orgnih.gov

The inhibition of the PI3K pathway by these compounds has been confirmed through molecular studies. Treatment with potent derivatives leads to a significant reduction in the phosphorylation levels of PI3K and its downstream effectors, including Akt, mTOR, and GSK3β. nih.gov One study discovered a novel p110α inhibitor from a chemical library, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (compound 2a), with an IC50 of 0.67μM. drugbank.comresearchgate.net Further optimization of this lead compound resulted in derivatives with over 300-fold increased inhibitory activity. drugbank.comresearchgate.net

Elucidation of Cell Cycle Modulation and Apoptosis Induction Pathways

Beyond direct enzyme inhibition, the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the modulation of the cell cycle and the induction of apoptosis (programmed cell death).

Studies have shown that these compounds can induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. nih.govnih.gov Flow cytometry analysis has revealed that treatment with specific derivatives causes a significant block in the G2/M phase of the cell cycle. nih.govnih.gov This cell cycle arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1 and CDK1. nih.gov Furthermore, the tumor suppressor protein p53 and its downstream target p21, a cyclin-dependent kinase inhibitor, have been shown to be upregulated following treatment, contributing to the halt in cell division. nih.govwaocp.org

In addition to cell cycle arrest, these derivatives are potent inducers of apoptosis. nih.govnih.govnih.gov The apoptotic process can be triggered through both intrinsic and extrinsic pathways. Evidence points to the involvement of the intrinsic pathway, characterized by an increase in the pro-apoptotic protein BAX and active caspase-9. nih.gov The extrinsic pathway has also been implicated, with observations of increased activity of caspase-7 and caspase-8, along with cleavage of PARP. waocp.org In some cancer cell lines, the induced apoptosis has been shown to be at least partially mediated by p53. nih.gov

In Vitro Efficacy Against Specific Cancer Cell Lines

The anticancer potential of 6-fluoro-8-methylimidazo[1,2-a]pyridine derivatives has been validated through in vitro assays against a variety of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

For example, one derivative, compound 13k, demonstrated potent activity with IC50 values ranging from 0.09 µM to 0.43 µM against a panel of tumor cell lines. nih.gov Another compound, identified as compound 35, showed an IC50 of 150 nM in an enzymatic assay against PI3Kα and was particularly effective against breast cancer cell lines harboring PIK3CA mutations. semanticscholar.orgnih.gov The thiazole (B1198619) derivative (compound 12) was found to inhibit the proliferation of A375 melanoma and HeLa cervical cancer cells with IC50 values of 0.14 µM and 0.21 µM, respectively. drugbank.com

The table below summarizes the in vitro efficacy of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineMeasurementValueReference
Compound 6A375 (Melanoma)IC509.7 - 44.6 µM nih.gov
Compound 6WM115 (Melanoma)IC509.7 - 44.6 µM nih.gov
Compound 6HeLa (Cervical)IC509.7 - 44.6 µM nih.gov
Compound 12A375 (Melanoma)IC500.14 µM drugbank.com
Compound 12HeLa (Cervical)IC500.21 µM drugbank.com
Compound 13kVariousIC500.09 - 0.43 µM nih.gov
Compound 35T47D (Breast)IC50150 nM (enzymatic) semanticscholar.orgnih.gov
IMPA derivativesA549 (Lung)CytotoxicityMarkedly induced nih.govresearchgate.net
IP-5HCC1937 (Breast)Cell Survival>60% reduction waocp.org

Antimicrobial and Anti-infectious Agent Research

The versatile imidazo[1,2-a]pyridine scaffold has also been extensively explored for its potential in combating infectious diseases, showing promise against both bacterial and viral pathogens.

Antimycobacterial and Antituberculosis Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat. The development of new anti-TB agents is critical to combat drug-resistant strains. Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a potent class of antimycobacterial agents. nih.govnih.govmdpi.com These compounds have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial energy metabolism. mdpi.com

A series of thirty-four imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov The compounds exhibited a wide range of activity, with minimum inhibitory concentrations (MICs) from 0.05 to over 100 µg/mL. nih.gov Notably, compound IPA-6 displayed exceptional anti-TB activity with an MIC of 0.05 µg/mL, making it 125 times more potent than the standard drug ethambutol. nih.gov Other derivatives, such as IPA-9 and IPS-1, also showed excellent activity with MICs of 0.4 µg/mL. nih.gov Importantly, the most active compounds were found to be non-toxic to human embryonic kidney cells, indicating a favorable selectivity index. nih.gov

Further structure-activity relationship (SAR) studies have provided insights for designing more effective anti-TB agents. For instance, it was found that imidazo[1,2-a]pyridine amide analogues were generally more active than the corresponding sulfonamide derivatives. nih.gov

Broad-Spectrum Antibacterial and Antiviral Efficacy

The therapeutic utility of imidazo[1,2-a]pyridine derivatives extends to a broader spectrum of microbes, including various bacteria and viruses. nih.govnih.gov

In the realm of antiviral research, certain imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Specifically, 6-halogeno and 6-phenylimidazo[1,2-a]pyridine (B3260201) derivatives were identified as the most potent inhibitors against these viruses. nih.gov The mechanism of action for these compounds appears to be independent of the viral thymidine (B127349) kinase, an enzyme often targeted by antiviral drugs. nih.gov The pyridobenzothiazolone class of compounds, which can be related to pyridine (B92270) structures, has also shown broad-spectrum anti-flavivirus activity. researchgate.net

The pyridine nucleus is a common feature in compounds with remarkable antibacterial and antifungal properties. nih.gov While specific studies focusing solely on the broad-spectrum antibacterial activity of this compound are less common, the general class of pyridine-containing compounds has shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The development of agents with broad-spectrum antimicrobial activity is of particular interest for addressing complex scenarios such as virus-related bacterial infections or co-infections. rsc.org

Antiprotozoal Activities (e.g., Antileishmanial)

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new antiprotozoal agents, with notable activity against various Leishmania species. nih.govnih.govrsc.org Research has demonstrated that derivatives of this heterocyclic system can exhibit potent antileishmanial effects against both the promastigote and amastigote stages of the parasite, the latter being the clinically relevant form in humans. nih.govacs.org

A series of 2,3-diarylimidazo[1,2-a]pyridines were evaluated for their antileishmanial activity, with the 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine derivative showing significant potency against Leishmania major amastigotes. nih.gov Another study highlighted a C2, C3, and C7-trisubstituted imidazo[1,2-a]pyridine with promising activity against L. major. nih.gov Furthermore, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine demonstrated superior antileishmanial activity against Leishmania donovani promastigotes when compared to the standard drugs miltefosine (B1683995) and pentamidine. nih.gov

In a notable study, a library of imidazo-fused heterocycles was synthesized and screened against Leishmania amazonensis. acs.org Among these, an imidazo[1,2-a]pyrimidine (B1208166) derivative, compound 24 , was identified as a highly effective agent with an IC50 value of 6.63 μM against intracellular amastigotes, proving to be approximately twice as active as the reference drug miltefosine. acs.org This compound also exhibited a favorable selectivity index of 12.37, indicating it is over 10 times more toxic to the parasite than to host cells. acs.org

A collaborative virtual screening effort successfully expanded upon an initial imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to the identification of new derivatives with improved antiparasitic activity and a better selectivity index. researchgate.net Additionally, novel 1,2,3-triazole analogues of imidazo[1,2-a]pyridine-3-carboxamides have been designed and synthesized, with several compounds exhibiting significant antileishmanial activity against Leishmania major. sci-hub.se

Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound DerivativeTarget SpeciesActivity (IC50)Reference
6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridineL. donovani (promastigotes)Better than miltefosine and pentamidine nih.gov
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineL. major (amastigotes)4 μM nih.gov
C2, C3, and C7-trisubstituted imidazo-pyridineL. major0.2 μM nih.gov
Imidazo[1,2-a]pyrimidine analogue (Compound 24)L. amazonensis (amastigotes)6.63 μM acs.org
Imidazo-[1,2-a]-pyridine based analogue (Compound A)L. donovani (promastigotes)1.8 μM rsc.org

Neuropharmacological and Central Nervous System Applications

The imidazo[1,2-a]pyridine nucleus is a key component of several drugs acting on the central nervous system (CNS), including well-known hypnotic agents like zolpidem and alpidem. nih.govresearchgate.net The ability of this scaffold to cross the blood-brain barrier makes it an attractive candidate for developing novel neuropharmacological agents. researchgate.net

Derivatives of the imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine systems are known to act as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.govnih.gov The GABA-A receptor is a crucial inhibitory neurotransmitter receptor in the CNS, and its modulation can lead to anxiolytic, sedative, and anticonvulsant effects. google.com

Recent research has focused on developing hybrid molecules that combine the imidazo[1,2-a]pyridine pharmacophore with other active moieties to create potent GABA-A receptor positive allosteric modulators (PAMs). nih.gov For instance, avermectin-imidazo[1,2-a]pyridine hybrids have been synthesized and shown to have a high affinity for the benzodiazepine site of GABA-A receptors, with IC50 values as low as 207 nM. nih.gov Electrophysiological studies confirmed that these hybrids act as GABA-A receptor PAMs. nih.gov In silico modeling suggests these hybrid compounds may interact with both the benzodiazepine and ivermectin binding sites on the receptor. nih.gov

GABA-A Receptor Modulating Activity of Imidazo[1,2-a]pyridine Derivatives
Compound TypeMechanism of ActionPotency (IC50)Reference
Avermectin-imidazo[1,2-a]pyridine hybridsPositive Allosteric Modulators (PAMs)207 nM and 359 nM nih.gov
Imidazo[1,2-a]pyrimidinesFunctionally selective ligands for the α3 subtypeNot specified nih.gov

The traditional mechanism of action for first-generation antipsychotic drugs involves the blockade of dopamine (B1211576) D2 receptors. encyclopedia.pubacnp.org However, there is growing interest in non-dopaminergic pathways to achieve antipsychotic effects with fewer side effects. While direct studies on this compound for antipsychotic activity are not prominent, the broader class of compounds that interact with receptors other than dopamine receptors, such as serotonin (B10506) receptors, are relevant to the discussion of non-dopaminergic mechanisms. For instance, many atypical antipsychotics exhibit a higher affinity for serotonin 5-HT2A receptors than for D2 receptors. acnp.org

Imidazo[1,2-a]pyridine-based drugs like alpidem, while primarily known as anxiolytics that bind to GABA-A receptors, illustrate the neuropharmacological potential of this scaffold. The development of CNS active agents from this class often involves targeting a range of receptors beyond the dopaminergic system.

Other Significant Biological Activities

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including fibrosis. nih.govnih.gov The ATX-LPA signaling axis is a key target for the development of new anti-fibrotic therapies. nih.gov

Several novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent allosteric inhibitors of ATX. nih.gov Through a hybrid strategy combining structural elements from known ATX inhibitors, researchers have developed compounds with impressive inhibitory activity. nih.govnih.gov One such derivative, compound 13c , which features a 1,3-benzodioxole (B145889) and a 2-hydroxyethyl piperazine (B1678402) group, was identified as a powerful ATX inhibitor with an IC50 value of 2.7 nM. nih.gov Another study identified a diethanolamine (B148213) derivative, compound 19 , with an IC50 of 3.98 nM, comparable to the positive controls. nih.gov

Autotaxin (ATX) Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundDescriptionPotency (IC50)Reference
Compound 13cDerivative with 1,3-benzodioxole and 2-hydroxyethyl piperazine2.7 nM nih.gov
Compound 19Diethanolamine derivative3.98 nM nih.gov

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.govnih.gov The mechanism of action for these effects often involves the modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, and the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

A novel synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, was shown to reduce the levels of inflammatory cytokines in breast and ovarian cancer cell lines. nih.govnih.gov Molecular docking studies indicated that MIA binds to the NF-κB p50 subunit. nih.govnih.gov The anti-inflammatory effects of MIA were found to be enhanced when co-administered with curcumin. nih.govnih.gov The study concluded that MIA exerts its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways. nih.gov

Other studies on carboxylic acid derivatives of imidazo[1,2-a]pyridines have shown that they can reduce inflammation in in vivo models, potentially through the inhibition of COX enzymes. researchgate.net Some of these derivatives were found to be more effective than indomethacin (B1671933) in reducing carrageenan-induced edema and exhibited chronic anti-inflammatory activity in a granuloma model. researchgate.net

Research Related to Gastrointestinal Tract Disorders (e.g., Proton Pump Inhibition, Antiulcer Activity)

The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the development of agents for treating gastrointestinal disorders, primarily due to its association with proton pump inhibition. These compounds, known as potassium-competitive acid blockers (P-CABs), function by reversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in acid secretion in the stomach. nih.govnih.gov This mechanism of action is distinct from that of proton pump inhibitors (PPIs) like omeprazole, which bind irreversibly.

While the broader class of imidazo[1,2-a]pyridines has been extensively studied for antiulcer and antisecretory properties, specific research focusing on derivatives of This compound in the context of gastrointestinal disorders is not prominently available in publicly accessible scientific literature. Structure-activity relationship (SAR) studies on this class of compounds have explored a wide variety of substitutions on the imidazo[1,2-a]pyridine ring to optimize potency and pharmacokinetic properties. nih.govbohrium.com

For instance, research has led to the development of compounds like SCH 28080, which is a 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine. nih.gov This and other analogues have been instrumental in defining the pharmacophore required for interaction with the gastric proton pump. nih.govbohrium.com Studies have shown that the protonated form of these imidazopyridines is the active species, binding to the luminal side of the H+/K+-ATPase and competitively inhibiting its K+-stimulated activity. nih.gov

Furthermore, some imidazo[1,2-a]pyridine derivatives have demonstrated significant cytoprotective properties in preclinical models, independent of their acid secretion inhibitory effects. nih.gov For example, certain 3-substituted derivatives showed good cytoprotective activity in both ethanol- and HCl-induced ulcer models in rats. nih.gov One notable compound from these studies was 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, which exhibited cytoprotective effects comparable to the reference compound SCH 28080. nih.gov

A patent for certain imidazo[1,2-a]pyridine derivatives describes their utility in treating silent gastro-esophageal reflux, further underscoring the therapeutic potential of this chemical class in gastrointestinal medicine.

Despite the extensive investigation into various substituted imidazo[1,2-a]pyridines for antiulcer and proton pump inhibitory activities, detailed research findings and data tables specifically for derivatives of This compound are not available in the reviewed literature. The influence of a fluorine atom at the 6-position combined with a methyl group at the 8-position on the antiulcer or proton pump inhibitory activity remains an area for potential future investigation.

Data Tables

No specific data for derivatives of this compound was found in the context of gastrointestinal tract disorders.

Structure Activity Relationship Sar and Lead Optimization Studies of 6 Fluoro 8 Methylimidazo 1,2 a Pyridine Derivatives

Positional Effects of Fluoro and Methyl Substitutions on Biological Efficacy

The introduction of fluoro and methyl groups at specific positions on the imidazo[1,2-a]pyridine (B132010) ring has been a key strategy in the development of potent and selective inhibitors for various biological targets, such as phosphatidylinositol-3-kinases (PI3Ks). tandfonline.comsemanticscholar.org The electronic and steric properties of these substituents significantly dictate the interaction of the molecule with its target protein.

Fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of imidazo[1,2-a]pyridine derivatives, the placement of a fluoro group has been shown to be advantageous for biological activity.

Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde has been utilized to create novel oxazole (B20620) derivatives with significant urease inhibition potential. mmu.ac.uk In studies targeting PI3Kα, the incorporation of a fluoro group on a substituent attached to the core scaffold led to a substantial increase in potency. tandfonline.comsemanticscholar.org For instance, in a series of 2,6,8-substituted imidazopyridines, the addition of a 4-fluoro or 2,4-difluoro group to a pyridinesulfonamide moiety at the 8-position resulted in gratifyingly improved inhibitory activity against PI3Kα. tandfonline.comsemanticscholar.org While direct comparisons of fluoro substitution at the C6 versus the C8 position are not extensively detailed in the provided literature, the general inclusion of fluorine, particularly electron-withdrawing fluoro groups on appended moieties, is a recurring theme for enhancing potency. mmu.ac.uk

The methyl group, though simple, can profoundly impact a molecule's conformation, solubility, and interaction with a target's binding pocket. In SAR studies of imidazo[1,2-a]pyridine derivatives, the methyl group has been explored at various positions.

A systematic study on 2,6,8-substituted imidazo[1,2-a]pyridines as PI3Kα inhibitors revealed the importance of the substituent at the C6 position. When comparing a methyl group at C6 to a chloro or hydrogen substituent, neither of the latter showed a positive effect on potency, highlighting the beneficial role of the C6-methyl group in this series. semanticscholar.org Similarly, in the development of c-Met inhibitors, a 1-methylpyrazole (B151067) group was initially selected as a substituent at the C6 position while other positions were varied. nih.gov While modifications at the C8 position have been reported as less common in some historical contexts, recent studies have actively explored this position to optimize physicochemical and pharmacological properties. tandfonline.comsemanticscholar.org The presence of a methyl group can influence the electronic nature and steric profile of the molecule, which in turn affects its biological activity. mmu.ac.uk

A thorough analysis of various substituents across the imidazo[1,2-a]pyridine scaffold is essential for lead optimization. Studies have shown that potency and selectivity are not just dependent on a single point of substitution but on the interplay of different functional groups at various positions.

In the pursuit of PI3Kα inhibitors, systematic SAR studies identified compound 35 as a highly promising candidate with an IC₅₀ of 150 nM. tandfonline.comsemanticscholar.org This was achieved by establishing an optimal pyridinesulfonamide group at the 8-position and exploring different amines at the 2-position. The results indicated that the choice of amine at C2 significantly influences potency, with pyrrolidine (B122466) being the most effective. tandfonline.comsemanticscholar.org

Similarly, in the development of antitubercular agents, optimization of imidazo[1,2-a]pyridine amides revealed that the amide linker connected to the core is crucial for activity against Mycobacterium tuberculosis. nih.govnih.gov The linearity and lipophilicity of the amine portion were identified as critical factors for improving both in vitro and in vivo efficacy. nih.gov For c-Met inhibitors, introducing polar groups, such as a cyano group on a 6-phenyl substituent, was found to have a significant positive influence on cellular activity. nih.gov These examples underscore the necessity of a multipronged approach to substitution to achieve desired potency and selectivity.

Systematic Structure-Activity Relationship Methodologies

The rational design of novel derivatives relies on systematic methodologies to explore the chemical space around a core scaffold. These strategies involve planned chemical modifications and the subsequent correlation of structural changes with biological outcomes.

A variety of synthetic strategies have been developed to functionalize the imidazo[1,2-a]pyridine core, enabling extensive SAR studies. nih.govscilit.com Direct C-H functionalization has emerged as a powerful tool for derivatization, allowing for the introduction of substituents at specific positions, often under mild conditions. scilit.comrsc.org

Visible light-induced reactions, for example, have been employed for C3-fluoroalkylation and C3-arylation of the imidazo[1,2-a]pyridine skeleton. mdpi.com Other methods include multicomponent reactions (MCRs) designed to rapidly generate diverse chemotypes from the core scaffold. nih.gov For creating more complex structures, cross-coupling reactions like the Suzuki-Miyaura reaction have been used to link the imidazo[1,2-a]pyridine core to other heterocyclic systems, such as quinazolines, to develop novel anticancer agents. mdpi.com These advanced synthetic methods provide chemists with the tools needed to systematically probe the effect of different functional groups at nearly every position of the imidazo[1,2-a]pyridine ring.

Understanding the relationship between a molecule's structural properties and its biological activity is a fundamental goal of medicinal chemistry. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are valuable for elucidating this correlation by examining optimized molecular structures and reactive sites. nih.gov

It is well-established that biological activity is heavily influenced by factors like electron density, steric effects, and the orbital character of donor-acceptor electrons. nih.gov SAR studies on imidazo[1,2-a]pyridine derivatives often explain the observed results based on the electronic nature of the substituents. For instance, the impact of electron-donating groups (e.g., -OCH₃, -CH₃) versus electron-withdrawing groups (e.g., -NO₂, -CF₃) on a phenyl ring attached to the core can be systematically evaluated to determine the optimal electronic profile for activity. mmu.ac.uk In some synthetic transformations, electron-donating groups have been found to provide better yields compared to their electron-deficient counterparts, which can guide the design of accessible derivatives. nih.gov Conversely, steric factors can also play a critical role; for example, the size and shape of alkyl groups on a side chain can directly correlate with antiproliferative effects. nih.gov By systematically modifying these properties and observing the resulting biological activity, a predictive model for designing more potent and selective compounds can be built.

Lead Optimization Strategies Applied to Imidazo[1,2-a]pyridine Analogues

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. researchgate.netmdpi.com Lead optimization of this scaffold is a critical process aimed at enhancing therapeutic efficacy, selectivity, and pharmacokinetic properties. Strategies often involve systematic modifications of the core ring system at various positions to fine-tune its interaction with biological targets and improve its drug-like characteristics.

Rational Design and Chemical Modifications to Enhance Desired Efficacy

Rational drug design for imidazo[1,2-a]pyridine derivatives frequently involves structure-based and ligand-based approaches to introduce chemical modifications that improve potency and selectivity for a specific biological target. A key strategy is the modification of the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring. tandfonline.com

One notable example is the development of potent phosphatidylinositol-3-kinase alpha (PI3Kα) inhibitors. tandfonline.com In these studies, a systematic Structure-Activity Relationship (SAR) exploration led to the identification of key substituents that enhance inhibitory activity. For instance, starting from a lead compound, modifications at the 8-position of the imidazo[1,2-a]pyridine core were explored. It was established that introducing a pyridinesulfonamide group at this position was optimal for activity. tandfonline.com

Further optimization involved substitutions at the 6-position. The introduction of halogen groups, such as fluorine, is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. In the context of PI3Kα inhibitors, the design of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives demonstrated that such modifications could lead to compounds with nanomolar potency. tandfonline.com For example, compound 35 , which incorporates these optimized features, was identified as a potent PI3Kα inhibitor with an IC₅₀ of 150 nM. tandfonline.com

The table below summarizes the SAR findings for a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. tandfonline.com

Table 1: SAR of 2, 6, 8-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

Compound R² Substituent R⁶ Substituent R⁸ Substituent PI3Kα IC₅₀ (nM)
26 Amide Analogue H Pyridinesulfonamide >1000
34 4-fluorophenyl H Pyridinesulfonamide 500
35 4-fluorophenyl F Pyridinesulfonamide 150

| 36 | 2,4-difluorophenyl | F | Pyridinesulfonamide | 180 |

Another rational design approach involves bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve potency or pharmacokinetic profiles. This strategy was employed in the development of c-Met inhibitors, where an 8-fluoroimidazo[1,2-a]pyridine (B164112) core served as a mimic for an imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.gov This substitution led to the identification of potent and selective c-Met inhibitors. The electronic properties of the substituent at the 8-position were found to be crucial, with the 8-fluoro group providing a more favorable interaction with the target enzyme compared to an 8-chloro substitution. nih.gov

Property-Guided Optimization for Refined Biological Profiles

Property-guided optimization focuses on refining the physicochemical and pharmacokinetic properties of lead compounds to ensure they are suitable for further development. This includes modulating characteristics like solubility, metabolic stability, and oral bioavailability.

In the development of anti-tuberculosis agents based on the imidazo[1,2-a]pyridine amide (IPA) series, optimization was guided by the need to improve both in vitro potency and in vivo efficacy. nih.gov Researchers discovered that the linearity and lipophilicity of the amine portion of the molecules played a critical role. By systematically modifying the side chain, they were able to enhance the pharmacokinetic profile. nih.gov

This optimization effort led to the identification of compounds 49 and 50 (Q203), which demonstrated excellent oral bioavailability and significant efficacy in a mouse model of tuberculosis. nih.gov The strategic modifications resulted in compounds with high exposure (AUC) and a substantial reduction in bacterial load in the lungs. nih.gov

The table below illustrates the impact of property-guided optimization on the pharmacokinetic profiles of imidazo[1,2-a]pyridine amide analogues. nih.gov

Table 2: Pharmacokinetic Properties of Optimized Imidazo[1,2-a]pyridine Amides

Compound In Vitro Activity (MIC, µM) Oral Bioavailability (%) In Vivo Efficacy (log₁₀ CFU reduction at 10 mg/kg)
Lead Compound 1 0.08 <10 Not Reported
49 0.04 80.2 1.52

| 50 (Q203) | 0.02 | 90.7 | 3.13 |

Systematic structural optimization has also been applied to imidazo[1,2-a]pyridine derivatives targeting the STAT3 signaling pathway for the treatment of gastric cancer. nih.gov The primary goal was to improve the metabolic stability of the lead compounds. Through targeted chemical modifications, a bioactive inhibitor, compound 42 , was developed. This compound not only showed significant effects in inhibiting cancer cell growth, migration, and invasion but also demonstrated improved metabolic stability, making it a more promising candidate for in vivo studies. nih.gov These examples highlight how a focus on physicochemical and pharmacokinetic properties during lead optimization can successfully translate potent in vitro activity into in vivo efficacy.

Computational and in Silico Approaches in the Study of 6 Fluoro 8 Methylimidazo 1,2 a Pyridine and Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a derivative of 6-fluoro-8-methylimidazo[1,2-a]pyridine, and its biological target at the molecular level.

Research on imidazo[1,2-a]pyridine (B132010) derivatives has extensively used molecular docking to explore their binding modes with various protein targets. For instance, in the development of inhibitors for microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer, molecular docking studies were performed with phenothiazine-containing imidazo[1,2-a]pyridine derivatives. nih.gov These studies help to visualize how the ligands fit into the active site of the target protein and which amino acid residues are involved in the interaction. Similarly, molecular docking has been employed to investigate the binding of imidazo[1,2-a]pyridine-based compounds to the active site of urease, an enzyme involved in the pathogenesis of ulcers. mmu.ac.uknih.gov The insights gained from these docking studies are invaluable for the rational design of more potent and selective inhibitors.

The analysis of ligand-target interactions reveals the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in a study of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives as urease inhibitors, molecular docking showed that the most active compounds formed key hydrogen bonds and pi-pi stacking interactions within the enzyme's active site. mmu.ac.uknih.gov This detailed understanding of the binding interactions is critical for optimizing the lead compounds.

Derivative ClassTarget ProteinKey Interactions Observed in Docking
Phenothiazine-imidazo[1,2-a]pyridinesMARK4Binding within the active site
6-Fluoroimidazo[1,2-a]pyridine-oxazolesUreaseHydrogen bonding, pi-pi stacking
Imidazo[1,2-a]pyridine-3-carboxamidesMtb InhAGood inhibition observed
Imidazo[1,2-a]pyridine ethersMtb ATP synthaseInteraction with essential residues

Virtual High-Throughput Screening for Identification of Biological Targets

Virtual high-throughput screening (vHTS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and less expensive than experimental high-throughput screening (HTS).

In the context of imidazo[1,2-a]pyridine derivatives, vHTS has been successfully employed to identify novel hits for various diseases. A notable example is the use of a pre-competitive virtual screening collaboration to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.orgresearchgate.net By screening proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical series and improve the antiparasitic activity and selectivity. nih.govrsc.org This demonstrates the power of vHTS in accelerating the early stages of drug discovery.

The process typically involves creating a 3D model of the target protein and then computationally "docking" each molecule from a virtual library into the active site of the protein. The molecules are then ranked based on their predicted binding affinity, and the top-ranking compounds are selected for experimental testing. This approach has been used to screen for potential inhibitors of various biological targets, including enzymes from parasites and kinases involved in cancer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

For imidazo[1,2-a]pyridine derivatives, QSAR studies have been conducted to predict their therapeutic efficacy. researchgate.netbenthamscience.com These models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. researchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques. A well-validated QSAR model can be a powerful tool for guiding the synthesis of new derivatives with improved potency and for prioritizing which compounds to synthesize and test. For instance, QSAR models have been developed to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives, a related class of compounds. arid.my

QSAR Study FocusKey Findings
Cytotoxic effects of imidazo[4,5-b]pyridine derivativesA reliable QSAR model was developed to predict anticancer potency, aiding in the design of new compounds. arid.my
Biological activity of imidazo[1,2-a]pyrazine (B1224502) derivativesA quantitative model was proposed, and the interpretation of compound activity was based on multivariate statistical analysis. researchgate.net

Physicochemical Mimicry and Bioisosteric Replacement Studies

Physicochemical mimicry and bioisosteric replacement are important strategies in medicinal chemistry used to optimize drug candidates. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing a part of a molecule with a bioisostere can lead to improvements in potency, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as its lipophilicity and metabolic stability. mdpi.com In the case of the imidazo[1,2-a]pyridine scaffold, the replacement of a hydrogen atom with a fluorine atom, as in this compound, is a key modification.

A significant example of bioisosteric replacement in this chemical series is the establishment of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). nih.govresearchgate.netcapes.gov.br This was demonstrated through both in silico and experimental techniques, showing that the 8-fluoroimidazopyridine ring could act as a bioisosteric replacement for the imidazopyrimidine ring in a GABAA receptor modulator. nih.govresearchgate.netcapes.gov.br This finding opens up new avenues for designing novel compounds with potentially improved properties by leveraging this bioisosteric relationship. Such studies highlight the subtle yet profound impact that strategic atomic replacements can have on the biological activity of a molecule.

Preclinical Research and Investigational Studies on 6 Fluoro 8 Methylimidazo 1,2 a Pyridine Derivatives

In Vitro Efficacy Assessments Utilizing Cell-Based Assays

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated significant cytotoxic and anti-proliferative effects across a wide array of human cancer cell lines in laboratory settings. These cell-based assays are crucial for initial screening and determining the potential of these compounds as anticancer agents.

Numerous studies have reported the potent in vitro activity of various imidazo[1,2-a]pyridine derivatives. For instance, certain compounds have shown submicromolar inhibitory activity against tumor cell lines. nih.gov One derivative, compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative), was found to be highly potent with IC₅₀ values ranging from 0.09 μM to 0.43 μM against a panel of tested cancer cell lines. nih.gov Another study identified compound 12b as a promising lead with IC₅₀ values of 11 μM against Hep-2, MCF-7, and A375 cancer cells. rsc.org

Selenylated imidazo[1,2-a]pyridines have been noted for inhibiting breast cancer cell proliferation. nih.gov Similarly, other derivatives have shown promising anti-proliferation effects against melanoma (A375) and cervical (HeLa) cancer cells, with IC₅₀ values of 0.14 µM and 0.21 µM, respectively, for one specific compound. nih.gov The anticancer effects are not limited to these types; activity has also been documented against non-small cell lung cancer, rat glioma, and human liver carcinoma cell lines. nih.govtandfonline.com For example, compounds 6d and 6i , which contain an S-alkyl/aryl moiety, exhibited antiproliferative activity against A549 (lung), C6 (glioma), MCF-7 (breast), and HepG2 (liver) tumor lines. tandfonline.com

The table below summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
13k (quinazoline derivative) HCC827 Non-Small Cell Lung 0.09 nih.gov
13k (quinazoline derivative) A549 Non-Small Cell Lung 0.19 nih.gov
13k (quinazoline derivative) H1975 Non-Small Cell Lung 0.21 nih.gov
13k (quinazoline derivative) MCF-7 Breast 0.43 nih.gov
Unspecified PI3Kα Inhibitor A375 Melanoma 0.14 nih.gov
Unspecified PI3Kα Inhibitor HeLa Cervical 0.21 nih.gov
12b Hep-2 Laryngeal Carcinoma 11 rsc.org
12b HepG2 Liver Carcinoma 13 rsc.org
12b MCF-7 Breast Carcinoma 11 rsc.org
12b A375 Melanoma 11 rsc.org
I-11 (KRAS G12C inhibitor) NCI-H358 Non-Small Cell Lung Potent rsc.org

In Vivo Pharmacological Investigations Using Relevant Animal Models of Disease

Following promising in vitro results, lead compounds from the imidazo[1,2-a]pyridine class have been advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system. These studies are critical for evaluating a compound's potential therapeutic effect on tumor growth.

One notable investigation involved a series of imidazo[1,2-a]pyridine derivatives designed as pan-PI3K inhibitors. nih.gov After identifying potent compounds in cell-based assays, researchers aimed to achieve efficacy in a PTEN-deleted A2780 ovarian cancer mouse xenograft model. nih.gov A xenograft model is one where human tumor cells are implanted into immunocompromised mice. Compound 14 from this series, which features a 1,1,1-trifluoroisopropoxy group, demonstrated significant in vivo efficacy in the A2780 tumor-bearing mouse model, in addition to good oral exposure in rats. nih.govnovartis.com

In another study, a different imidazo[1,2-a]pyridine derivative was reported to significantly inhibit the growth of HeLa human cervical tumor xenografts in mice. nih.gov The development of imidazo[1,2-a]pyridine-3-carboxamides as antituberculosis agents also involved pharmacokinetic evaluations in mice, demonstrating that these compounds can be optimized for in vivo applications. nih.gov These findings underscore the therapeutic potential of the imidazo[1,2-a]pyridine scaffold, as efficacy in animal models is a key step in the preclinical drug development pipeline.

Advanced Target Validation and Mechanism Elucidation in Preclinical Systems

Understanding the molecular mechanism of action is fundamental to the development of targeted cancer therapies. Research into imidazo[1,2-a]pyridine derivatives has revealed that they can influence multiple signaling pathways and cellular processes that are critical for cancer cell survival and proliferation. researchgate.net

A primary target for many imidazo[1,2-a]pyridine derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers. tandfonline.comnih.gov Several compounds have been developed as potent pan-PI3K or isoform-selective PI3Kα inhibitors. nih.govnih.govnih.gov For example, compound 13k was shown to inhibit PI3Kα with an IC₅₀ value of 1.94 nM. nih.gov The interaction is often validated through X-ray co-crystal structures, which confirm that the compound binds within the enzyme's active site. nih.govnovartis.com Inhibition of this pathway leads to downstream effects, including the suppression of cell growth and survival. nih.gov

Beyond PI3K, other mechanisms have been identified. Certain derivatives act as covalent inhibitors targeting specific mutations, such as KRAS G12C, a common driver in intractable cancers. rsc.org Others have been found to inhibit cyclin-dependent kinases (CDKs), insulin-like growth factor 1 receptor (IGF-1R), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

The anti-cancer effects of these compounds are often mediated by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govwaocp.org Flow cytometry analysis has confirmed that derivatives can cause cell cycle arrest in the G2/M phase. tandfonline.comnih.gov Mechanistically, this is often associated with the modulation of key regulatory proteins. For instance, some derivatives can induce cell cycle arrest by upregulating proteins like p53 and p21. nih.govwaocp.org Apoptosis is triggered through the activation of caspases and by altering the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. tandfonline.comwaocp.orgnih.gov A novel derivative, MIA , was found to suppress Bcl-2 expression while increasing BAX expression in breast and ovarian cancer cells. nih.gov Furthermore, some compounds have been shown to inhibit the STAT3/NF-κB signaling pathway, which is involved in inflammation and tumor development. nih.gov

Emerging Research Directions and Novel Applications for Imidazo[1,2-a]pyridine Derivatives

While the primary focus of research on imidazo[1,2-a]pyridine derivatives has often been on oncology, the versatility of this scaffold has led to its exploration for a wide range of other therapeutic applications. nih.govresearchgate.netbenthamscience.com The unique chemical structure of these compounds allows for broad functionalization, enabling the development of agents against various diseases. mdpi.combio-conferences.org

One of the most significant emerging applications is in the treatment of tuberculosis (TB). rsc.org Specific imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. bio-conferences.orgrsc.org These compounds have been found to target energy metabolism in the bacteria by inhibiting QcrB, a component of the electron transport chain. nih.govrsc.org

The antiviral potential of this class is also an active area of investigation. researchgate.netmdpi.com Tegobuvir, an imidazo[1,2-a]pyridine derivative, was developed as a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. wikipedia.org

Furthermore, derivatives of imidazo[1,2-a]pyridine have been investigated for their anti-inflammatory, anticonvulsant, and antiprotozoal properties. nih.govbenthamscience.com For example, a novel derivative known as MIA demonstrated anti-inflammatory activity in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The scaffold is also present in drugs developed for gastrointestinal disorders, such as the gastroprotective agent Zolimidine and the potassium-competitive acid blocker Linaprazan. wikipedia.org These diverse applications highlight the broad therapeutic potential of the imidazo[1,2-a]pyridine core structure and suggest promising future research directions beyond cancer. nih.govresearchgate.net

Conclusion and Future Directions in 6 Fluoro 8 Methylimidazo 1,2 a Pyridine Research

Synthesis of Key Academic Findings Regarding the 6-Fluoro-8-methylimidazo[1,2-a]pyridine Motif

While direct and extensive research on This compound is not widely published, a significant body of knowledge on the broader imidazo[1,2-a]pyridine (B132010) class provides a strong foundation for understanding its potential. The imidazo[1,2-a]pyridine skeleton is a key component in drugs with diverse therapeutic applications, including anxiolytics like Alpidem, hypnotics such as Zolpidem, and agents for treating acid-related disorders like Saraprazan. mdpi.com The introduction of substituents at various positions of this bicyclic system dramatically influences its physicochemical properties and biological activity.

The presence of a fluorine atom, as in the 6-fluoro substitution, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. Research on other fluoro-substituted imidazo[1,2-a]pyridines, such as 8-fluoroimidazo[1,2-a]pyridine (B164112), has demonstrated its utility as a bioisosteric replacement for other heterocyclic systems, effectively mimicking their physicochemical properties while potentially offering improved pharmacological profiles. researchgate.netnih.gov For instance, the 8-fluoro analogue was investigated as a mimic for imidazo[1,2-a]pyrimidine (B1208166) in the context of GABAA receptor modulators. nih.gov

Furthermore, substitutions at the 6- and 8-positions of the imidazo[1,2-a]pyridine ring have been explored for various therapeutic targets. For example, a series of 2, 6, 8-substituted imidazopyridine derivatives have been synthesized and evaluated as potent PI3Kα inhibitors, a key target in cancer therapy. tandfonline.com Specifically, compounds bearing a methyl group at the 6-position and various aryl groups at the 8-position have been documented. tandfonline.com This highlights the importance of substitution patterns in directing the biological activity of the scaffold.

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine (B139424) with an α-haloketone or related reagents. acs.org A patent for the synthesis of the closely related 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid describes the reaction of 2-amino-5-fluoropyridine (B1271945) with N,N-dimethylformamide dimethylacetal followed by reaction with ethyl bromoacetate (B1195939) and subsequent hydrolysis. google.com This suggests a viable synthetic route to the 6-fluoro-8-methyl core by starting with the appropriately substituted 2-amino-5-fluoro-3-methylpyridine.

Identification of Unexplored Avenues and Research Gaps for the Specific Compound

The primary research gap is the conspicuous lack of dedicated studies on This compound itself. While the synthesis and properties of analogues with different substitution patterns are documented, this specific combination of a 6-fluoro and an 8-methyl group remains largely unexplored territory.

Key unexplored avenues include:

Systematic Synthesis and Characterization: A fundamental first step would be the development and optimization of a robust synthetic route to This compound and its derivatives. This would involve the synthesis of the requisite starting material, 2-amino-5-fluoro-3-methylpyridine, and its subsequent cyclization.

Physicochemical Profiling: Detailed investigation of its lipophilicity, pKa, solubility, and metabolic stability is crucial to understanding its potential as a drug-like molecule.

Biological Screening: A broad-based biological screening of This compound against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) is warranted to identify potential therapeutic applications.

Structural Biology: Co-crystallization studies of this compound with any identified biological targets would provide invaluable insights into its binding mode and facilitate structure-based drug design efforts.

Potential for Further Translational Research in Medicinal Chemistry (excluding clinical trials)

The potential for translational research with This compound is significant, given the proven track record of the parent scaffold.

Table 1: Potential Translational Research Areas for this compound

Research AreaRationale
Oncology The demonstrated activity of 2,6,8-trisubstituted imidazo[1,2-a]pyridines as PI3Kα inhibitors suggests that the 6-fluoro-8-methyl scaffold could be a promising starting point for the development of novel anti-cancer agents. tandfonline.com
Neuroscience The role of imidazo[1,2-a]pyridines as modulators of the GABAA receptor makes this compound a candidate for investigation in neurological and psychiatric disorders. nih.gov The specific substitution pattern may offer a unique selectivity profile.
Infectious Diseases The imidazo[1,2-a]pyridine core is present in compounds with antitubercular and antiviral activity. mdpi.com Exploration of this scaffold against a range of pathogens could yield new anti-infective leads.
Inflammatory Diseases Certain imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties, suggesting a potential application in this therapeutic area.

Further derivatization of the This compound core, particularly at the 2- and 3-positions, could generate a library of analogues for structure-activity relationship (SAR) studies. This would be a critical step in optimizing potency, selectivity, and pharmacokinetic properties for any identified biological activity.

Prospective Methodological Advancements in Imidazo[1,2-a]pyridine Science

The field of imidazo[1,2-a]pyridine chemistry is continually evolving, with new synthetic methodologies offering more efficient and versatile ways to access and functionalize this important scaffold.

C-H Functionalization: Recent years have seen a surge in the development of direct C-H functionalization methods for imidazo[1,2-a]pyridines. mdpi.com These reactions, often catalyzed by transition metals or driven by photoredox catalysis, allow for the introduction of a wide range of substituents at various positions of the ring system without the need for pre-functionalized starting materials. Applying these methods to the This compound core could rapidly generate a diverse library of compounds for biological evaluation.

Flow Chemistry: The use of continuous flow reactors for the synthesis of imidazo[1,2-a]pyridines can offer advantages in terms of safety, scalability, and reaction optimization. This technology could be particularly beneficial for multi-step syntheses of complex derivatives.

Multicomponent Reactions: One-pot multicomponent reactions provide a highly efficient means to construct complex molecules from simple starting materials in a single step. Further development of such reactions for the synthesis of highly substituted imidazo[1,2-a]pyridines will undoubtedly accelerate the discovery of new bioactive compounds.

Q & A

Q. How do electron-donating and electron-withdrawing substituents influence the biological activity of imidazo[1,2-a]pyridines?

  • Answer : Substituent effects are critical for activity modulation. Electron-donating groups (e.g., -NH₂, -CH₃) at positions 6 and 8 enhance activity by increasing electron density on the aromatic ring, improving binding to biological targets. Conversely, electron-withdrawing groups (e.g., -NO₂, -Br) reduce activity. This trend is validated by comparative SAR studies using analogs with varying substituents .

Q. What spectroscopic and analytical techniques are recommended for characterizing imidazo[1,2-a]pyridine derivatives?

  • Answer :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing fluorinated vs. methylated regions).
  • HRMS : Confirms molecular weight and purity.
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can conflicting SAR data on substituent effects be resolved in imidazo[1,2-a]pyridine derivatives?

  • Answer : Discrepancies arise from contextual factors (e.g., target specificity, assay conditions). For example, bromine (electron-withdrawing) at position 6 may enhance activity in certain anticancer targets due to hydrophobic interactions, despite reducing electron density. Resolution requires:
  • Dose-response assays to quantify potency.
  • Molecular docking to map substituent-target interactions.
  • Comparative studies using isosteric replacements (e.g., 6-F vs. 6-Br) .

Q. What strategies optimize the regioselectivity of halogenation in imidazo[1,2-a]pyridine derivatives?

  • Answer : Halogenation (e.g., bromine at position 6) is controlled by:
  • Directing groups : Amide/carboxylate moieties guide electrophilic substitution.
  • Catalysts : Iodine or Lewis acids enhance selectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor regioselectivity.
    Example: Polymer-bound intermediates enable precise halogenation at the 3-position .

Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) affect the physicochemical properties of 6-fluoro-8-methylimidazo[1,2-a]pyridine?

  • Answer : Crystal packing studies reveal that fluorine’s electronegativity enhances hydrogen bonding (C-F⋯H-N), while the methyl group contributes to hydrophobic stacking. These interactions influence solubility, melting points (e.g., 215–217°C for related analogs), and bioavailability. Computational modeling (DFT) predicts interaction energies for crystallization optimization .

Q. What bioisosteric replacements are viable for the 6-fluoro group to enhance metabolic stability without compromising activity?

  • Answer : Fluorine’s bioisosteres include:
  • Chlorine : Similar electronegativity but larger size.
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity.
  • Cyano (-CN) : Maintains electron-withdrawing effects.
    Comparative studies using 6-fluoro vs. 6-CN derivatives show retained COX-2 inhibition but improved metabolic half-lives .

Methodological Recommendations

  • Contradiction Analysis : Use multi-parametric assays (e.g., IC₅₀, logP, solubility) to contextualize SAR discrepancies.
  • Synthetic Optimization : Employ DoE (Design of Experiments) for reaction parameter screening (e.g., temperature, catalyst loading).
  • Computational Tools : Molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability of fluorinated analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.